2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid
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Overview
Description
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid is a chemical compound with the molecular formula C13H13BrFNO3 and a molecular weight of 330.15 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound might involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is often used by medicinal chemists to create compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.15 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Mechanism of Action
Target of Action
Compounds with similar structures have shown nanomolar activity against ck1γ and ck1ε , suggesting that these kinases could be potential targets.
Mode of Action
It’s suggested that the chiral moiety of similar compounds influences kinase inhibition , indicating that this compound might interact with its targets in a similar manner.
Result of Action
Similar compounds have shown nanomolar activity against ck1γ and ck1ε , suggesting that this compound might have similar effects.
Advantages and Limitations for Lab Experiments
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It also has a low toxicity, which makes it safe to use in laboratory experiments. However, it has some limitations. It is relatively expensive, and it is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for 2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid research. It could be used to study the effects of novel drugs on enzyme activity. It could also be used to study the effects of environmental toxins on enzyme activity. Additionally, it could be used to study the effects of drugs on the biochemical and physiological processes in the body. Finally, it could be used to study the effects of drugs on the immune system.
Synthesis Methods
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid can be synthesized from 4-bromo-3-fluorobenzaldehyde and 2-pyrrolidinone in two steps. First, 4-bromo-3-fluorobenzaldehyde is reacted with 2-pyrrolidinone in the presence of a base catalyst to form the Schiff base intermediate. Second, the Schiff base intermediate is then treated with acetic acid to form the desired product, this compound.
Scientific Research Applications
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid has been used in a variety of scientific research applications, including drug discovery, molecular biology, and biochemistry. In drug discovery, it has been used to identify novel drug targets and to study the pharmacological properties of existing drugs. In molecular biology, it has been used to study protein-protein interactions and to identify new drug targets. In biochemistry, it has been used to study enzyme-substrate interactions and to identify new enzyme inhibitors.
properties
IUPAC Name |
2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO3/c14-10-4-3-8(6-11(10)15)13(19)16-5-1-2-9(16)7-12(17)18/h3-4,6,9H,1-2,5,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCXWBYKZQRTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Br)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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